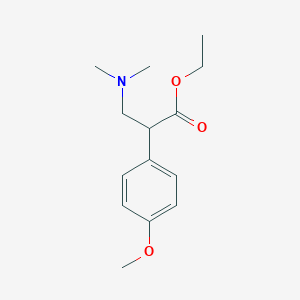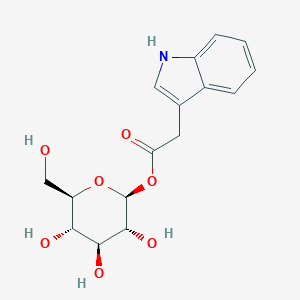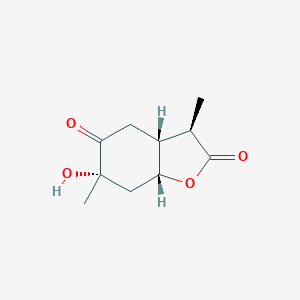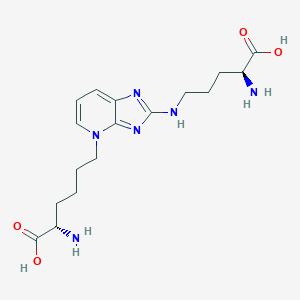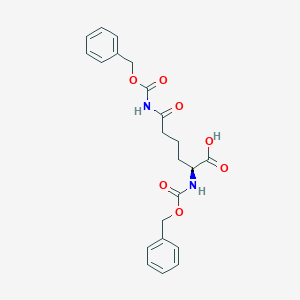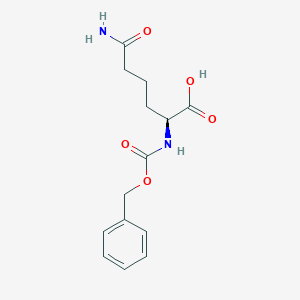
4-Hydroxynitrofurantoin
Übersicht
Beschreibung
4-Hydroxynitrofurantoin is a derivative of Nitrofurantoin, an antibiotic that fights bacteria in the body . It is used to treat urinary tract infections . The molecule contains a total of 25 bonds, including 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 5 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 urea (-thio) derivative, 1 nitro group (aromatic), 1 imide (-thio), 1 hydrazone, 1 aromatic hydroxyl, and 1 Furane .
Molecular Structure Analysis
The 4-Hydroxynitrofurantoin molecule contains a total of 25 bonds. There are 19 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 5 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 urea (-thio) derivative(s), 1 nitro group(s) (aromatic), 1 imide(s) (-thio), 1 hydrazone(s), 1 aromatic hydroxyl(s), and 1 Furane(s) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Formulation and Cancer Therapy:
- It's used in the formulation of nitrofurantoin floating matrix tablets, which prolong gastric residence time, increase drug bioavailability, and reduce gastric irritating side effects after oral administration (S. Tous, F. A. Mohammed, M. Sayed, 2006).
- The silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) decreases the proliferation of human malignant cancer cells by inducing apoptosis and altering cell cycle progression (B. Thati, A. Noble, B. Creaven, et al., 2009).
Environmental and Analytical Chemistry:
- A novel 3D flower-like neodymium molybdate catalyst detects and degrades nitrofurantoin in food and water, offering a solution for rapid and selective detection and removal of pulmonary toxicity antibiotics (J. V. Kumar, R. Karthik, Shen-ming Chen, et al., 2018).
- Cytochromes P450 2E1 and 3A are involved in the formation of 4-nitrocatechol, which plays a role in the synthesis of p-nitrophenol and its derivatives (A. Zerilli, D. Ratanasavanh, D. Lucas, et al., 1997).
- A novel p-nitrophenol degradation gene cluster in Rhodococcus opacus SAO101 can convert 4-NP to hydroxyquinol and 4-nitrocatechol, which may benefit environmental health (W. Kitagawa, N. Kimura, Y. Kamagata, 2004).
Medical Diagnostics and Toxicology:
- Oxidative bioactivation of nitrofurantoin in rat liver microsomes leads to hepatotoxicity and pneumotoxicity, with specific enzymes being responsible for bioactivation (Hui Li, Dongju Lin, Ying Peng, et al., 2017).
- Nitrofurantoin-induced genotoxicity involves oxidative DNA damage and is a key factor in its renal carcinogenesis (A. Kijima, Y. Ishii, S. Takasu, et al., 2015).
Herbicides and Disease Treatment:
- Hydroxamic acids, like 4-hydroxynitrofurantoin, defend cereals against pests and diseases, detoxify herbicides, and show allelopathic effects (H. Niemeyer, 1988).
- HPPD inhibitors, which could involve 4-hydroxynitrofurantoin derivatives, are used as herbicides and in treating tyrosine metabolism-related diseases like type I tyrosinemia and alkaptonuria (A. Santucci, G. Bernardini, D. Braconi, et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(E)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPZVJUBYDZAT-XNWCZRBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC(=C(O2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227464 | |
| Record name | 4-Hydroxynitrofurantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxynitrofurantoin | |
CAS RN |
76644-41-2 | |
| Record name | 4-Hydroxynitrofurantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076644412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxynitrofurantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





